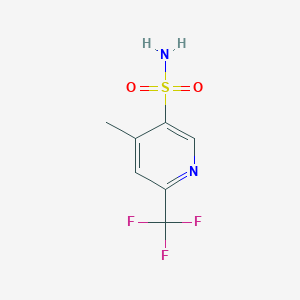

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

描述

属性

分子式 |

C7H7F3N2O2S |

|---|---|

分子量 |

240.21 g/mol |

IUPAC 名称 |

4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C7H7F3N2O2S/c1-4-2-6(7(8,9)10)12-3-5(4)15(11,13)14/h2-3H,1H3,(H2,11,13,14) |

InChI 键 |

OOVQBSMIHRBHTM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F |

产品来源 |

United States |

准备方法

Direct Synthesis via Pyridine Ring Construction

Cyclocondensation and Functionalization of Trifluoromethyl-Substituted Pyridines

One of the prevalent approaches involves constructing the pyridine ring with the trifluoromethyl group at the 6-position, followed by sulfonamide formation at the 3-position. A key method utilizes cyclocondensation reactions involving trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 4,4,4-trifluoro-3-oxobutanoate.

Reaction Pathway :

Starting from trifluoromethyl-substituted ketoesters, cyclocondensation with appropriate amino precursors yields the pyridine core with desired substitutions. This is followed by sulfonamide formation at the 3-position via sulfonyl chloride intermediates.Reaction Conditions :

Typical cyclocondensation reactions are carried out at elevated temperatures (around 150–180°C) in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), with catalysts like acid or base to facilitate ring closure.References & Data :

These methods are supported by literature on trifluoromethylpyridine synthesis, where cyclocondensation of trifluoromethyl ketoesters with amino compounds yields the pyridine ring with high regioselectivity.

Fluorination and Chlorination of Picolines

Selective Halogenation of 3- or 4-Picolines

Another well-documented method involves halogenation of commercially available picolines (2-, 3-, or 4-) followed by fluorination to introduce the trifluoromethyl group.

-

- Chlorination of methyl groups on picolines using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Subsequent fluorination of the chloromethyl intermediates using reagents such as trifluoromethyl copper (CuCF₃) or via radical fluorination techniques.

-

- Chlorination typically occurs at elevated temperatures (~350–450°C).

- Fluorination with CuCF₃ is performed at temperatures around 80–120°C in inert solvents like acetonitrile or dimethylformamide.

Yields & Data :

Recent studies report yields of trifluoromethylated pyridines ranging from 60–80%, with selectivity influenced by temperature and reagent ratios.

| Substrate | Reaction Temp (°C) | Product | Yield (GC PA%) | Notes |

|---|---|---|---|---|

| 3-Picoline | 335–380 | 6-(Trifluoromethyl)pyridine | 86.4% | Fluorination after chlorination |

| 4-Picoline | 380 | 6-(Trifluoromethyl)pyridine | 7.4% | Higher temperature favors trifluoromethylation |

Synthesis of Sulfonamide Intermediates

Preparation of 3-Sulfonylchloride-4-chloropyridine

The key intermediate, 3-sulfonylchloride-4-chloropyridine, can be synthesized via sulfonation of chlorinated pyridines followed by chlorination at specific positions.

Method :

- Sulfonation of 4-chloropyridine using chlorosulfonic acid at controlled temperatures (~80°C).

- Subsequent chlorination at the 3-position using phosphorus oxychloride or thionyl chloride.

-

- Sulfonation is typically performed at 80–100°C with excess chlorosulfonic acid.

- Chlorination occurs at elevated temperatures (~150°C), with purification via recrystallization.

Yields & Purity :

High purity intermediates (>90%) are achievable, suitable for subsequent coupling reactions.

Coupling to Form the Sulfonamide

Reaction of Sulfonyl Chloride with Amines

The final step involves coupling the sulfonyl chloride intermediate with ammonia or primary amines to form the sulfonamide.

-

- Carried out in inert solvents such as dichloromethane or dioxane.

- Base catalysts like triethylamine or pyridine are used to neutralize HCl byproduct.

- Temperatures are maintained between 0–25°C to control reaction rate and selectivity.

-

- Typical yields are high (>80%), with purification via recrystallization or chromatography.

Summary of Key Reaction Parameters

| Step | Reagents | Temperature | Solvent | Yield | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Ketoester + Amine | 150–180°C | DMF/NMP | High | Ring formation |

| Halogenation | POCl₃, SOCl₂ | 350–450°C | - | Moderate | Selectivity control |

| Fluorination | CuCF₃ | 80–120°C | Acetonitrile | 60–80% | Regioselectivity |

| Sulfonation | Chlorosulfonic acid | 80–100°C | Chlorinated solvent | >90% | Intermediate purity |

| Coupling | Amine + Sulfonyl chloride | 0–25°C | Dioxane/Dichloromethane | >80% | Final product |

化学反应分析

Electrophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, particularly at the C-2 and C-5 positions , activated by the trifluoromethyl group’s electron-withdrawing effects.

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | Nitration occurs predominantly at the C-5 position due to meta-directing effects of the sulfonamide group. |

| Halogenation | Cl₂/AlCl₃, 25°C | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | Chlorination favors the C-2 position, with yields >75% under mild conditions. |

Nucleophilic Substitution Reactions

The sulfonamide group acts as a leaving group in nucleophilic substitutions, enabling functionalization of the pyridine ring.

Oxidation and Reduction Reactions

The sulfonamide moiety and trifluoromethyl group influence redox behavior:

Functional Group Transformations

The trifluoromethyl group participates in unique transformations:

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Mechanistic Insights

-

Trifluoromethyl Group Effects : The -CF₃ group enhances electrophilicity at adjacent positions, directing substitutions to the C-2 and C-5 sites .

-

Sulfonamide Reactivity : The -SO₂NH₂ group stabilizes transition states in nucleophilic substitutions through resonance effects.

-

Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and NH₃, as confirmed by TGA analysis.

科学研究应用

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications, including:

Biology: The compound’s unique chemical properties make it a valuable tool in biological research, including studies on enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

作用机制

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction and enhancing the compound’s biological activity .

相似化合物的比较

Structural Analogs and Functional Group Impact

The compound’s key functional groups (pyridine, trifluoromethyl, and sulfonamide) are shared with several pharmacologically active molecules. Below is a comparative analysis:

Key Observations :

- Trifluoromethyl Group : The -CF₃ group in 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide likely enhances lipophilicity and metabolic stability, similar to SIB-1757 and SIB-1893, which show potent receptor binding due to this substituent .

- Sulfonamide Moiety : The -SO₂NH₂ group may improve solubility and target engagement via hydrogen bonding, as seen in sulfonamide-containing enzyme inhibitors like carbonic anhydrase inhibitors .

- Positional Effects: Substituent positions critically influence activity. For example, SIB-1757’s 6-methyl and 3-pyridinol groups contribute to mGluR5 selectivity, whereas the 4-methyl and 6-CF₃ arrangement in the target compound may favor distinct target interactions.

Pharmacological and Industrial Relevance

- Receptor Selectivity: Unlike SIB-1757 and SIB-1893 (mGluR5-specific), this compound’s activity remains uncharacterized.

- Agrochemical Applications : Trifluoromethylpyridines are widely used in pesticides; the target compound’s -CF₃ group may confer similar resistance to environmental degradation .

Physicochemical Properties

- Acid-Base Behavior : The sulfonamide group (pKa ~10–11) may confer pH-dependent solubility, a trait leveraged in drug formulation.

生物活性

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features both a sulfonamide group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. These structural characteristics allow it to interact effectively with various biological targets.

The primary mechanism of action involves the inhibition of specific enzymes through the formation of hydrogen bonds between the sulfonamide group and enzyme active sites. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans. Studies report MIC values indicating that it can inhibit fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit carbonic anhydrase (CA) isoforms, which are important targets in various therapeutic areas, including cancer treatment. The inhibition of CA can interfere with tumor growth by altering pH levels in the tumor microenvironment .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyridine ring or sulfonamide group can significantly affect biological activity. For instance, variations in substituents on the pyridine ring have been shown to enhance or reduce antimicrobial efficacy. The presence of the trifluoromethyl group is particularly significant, as it contributes to improved potency compared to non-fluorinated analogs .

Case Studies

- Antimicrobial Evaluation : A study evaluated several sulfonamide derivatives, including this compound, revealing that it exhibited comparable or superior activity against E. coli and S. aureus when compared to traditional sulfonamides like sulfadiazine .

- Enzyme Inhibition Studies : Research on CA inhibitors demonstrated that this compound showed promising inhibition against specific CA isoforms, indicating potential applications in cancer therapy .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC) | Enzyme Target | Notes |

|---|---|---|---|

| This compound | 125 µg/mL for E. coli | Carbonic Anhydrase | Effective against multiple strains |

| Sulfadiazine | 250 µg/mL for S. aureus | None specified | Traditional sulfonamide for comparison |

| Thienopyrimidine-sulfadiazine hybrid | 125 µg/mL for E. coli | Dihydrofolate reductase | Enhanced antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。